

Application Note: Characterizing JQ1 Binding to Bromodomains using Isothermal Titration Calorimetry

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Compound of Interest

Compound Name: (2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone

Cat. No.: B1269568

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Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. This allows for the determination of key thermodynamic parameters of a biomolecular interaction, including the binding affinity (K_d), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single, label-free experiment.^{[1][2][3]} In the context of drug discovery, ITC is an invaluable tool for characterizing the binding of small molecule inhibitors to their protein targets.^{[4][5]}

This application note provides a detailed protocol for using Isothermal Titration Calorimetry to study the binding of JQ1, a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.^{[6][7]} BET proteins, which include BRD2, BRD3, BRD4, and BRDT, are epigenetic "readers" that recognize acetylated lysine residues on histones, thereby playing a crucial role in the regulation of gene transcription.^[8] The dysregulation of BET protein function has been implicated in a variety of diseases, most notably cancer.^{[9][10]} JQ1 competitively binds to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and subsequently leading to the downregulation of key oncogenes like c-Myc.^{[6][11]} Understanding the thermodynamics of this interaction is critical for the development of improved BET inhibitors.

Principle of the Assay

Isothermal Titration Calorimetry measures the heat released or absorbed when a ligand (in this case, JQ1) is titrated into a solution containing a macromolecule (a BET bromodomain). The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature. As the ligand is injected into the sample cell, the heat of the binding reaction is detected as a temperature difference between the two cells. The instrument's feedback system then applies power to the sample cell to return it to the same temperature as the reference cell. The power required to maintain this thermal equilibrium is what is measured.

Each injection of the ligand results in a heat pulse that is integrated over time to yield the total heat change for that injection. As the macromolecule becomes saturated with the ligand, the magnitude of the heat pulses decreases until only the heat of dilution is observed. Plotting the heat change per injection against the molar ratio of ligand to macromolecule generates a binding isotherm. This isotherm can then be fitted to a suitable binding model to extract the thermodynamic parameters of the interaction.

Quantitative Data Summary

The following table summarizes the thermodynamic parameters for the binding of (+)-JQ1 to various BET bromodomains as determined by Isothermal Titration Calorimetry in published studies.

Bromodomain	Kd (nM)	ΔH (kcal/mol)	TΔS (kcal/mol)	n (Stoichiometry)	Reference
BRD4(1)	~50	-	-	-1	[6]
BRD4(2)	~90	-	-	-1	[6]
BRD2(1)	~150	-	-	-	[6]
BRD3(1)	~100	-	-	-	[6]
BRD3(2)	~90	-	-	-	[6]
BRDT(1)	~150	-	-	-	[6]
BRD4(1)	115 - 382	-6.1 to -10.0	-	-	[11]

Note: The variability in reported values can be attributed to differences in experimental conditions such as buffer composition, pH, and temperature.

Experimental Protocols

This section provides a detailed protocol for a typical ITC experiment to measure the binding of JQ1 to the first bromodomain of BRD4 (BRD4(1)).

Materials and Reagents

- Protein: Purified recombinant human BRD4(1) (residues 44-168). The protein should be of high purity (>95%) and dialyzed extensively against the ITC buffer.
- Ligand: (+)-JQ1. A stock solution of JQ1 should be prepared in 100% DMSO and then diluted into the ITC buffer to the final working concentration. The final DMSO concentration in both the protein and ligand solutions should be matched and kept low (e.g., <2%) to minimize solvent effects.
- ITC Buffer: A common buffer is 50 mM HEPES pH 7.4, 150 mM NaCl.[\[12\]](#) It is critical that the protein and ligand are in identical buffer solutions to minimize heats of dilution. The buffer should be degassed prior to use.

Instrument Setup

- Instrument: An automated Isothermal Titration Calorimeter (e.g., a MicroCal Auto-ITC200).
- Temperature: 25 °C.[\[12\]](#)
- Stirring Speed: 750 - 1000 rpm.[\[12\]](#)
- Reference Cell: Filled with deionized water or ITC buffer.

Experimental Procedure

- Sample Preparation:
 - Prepare a 20-30 µM solution of BRD4(1) in the degassed ITC buffer.

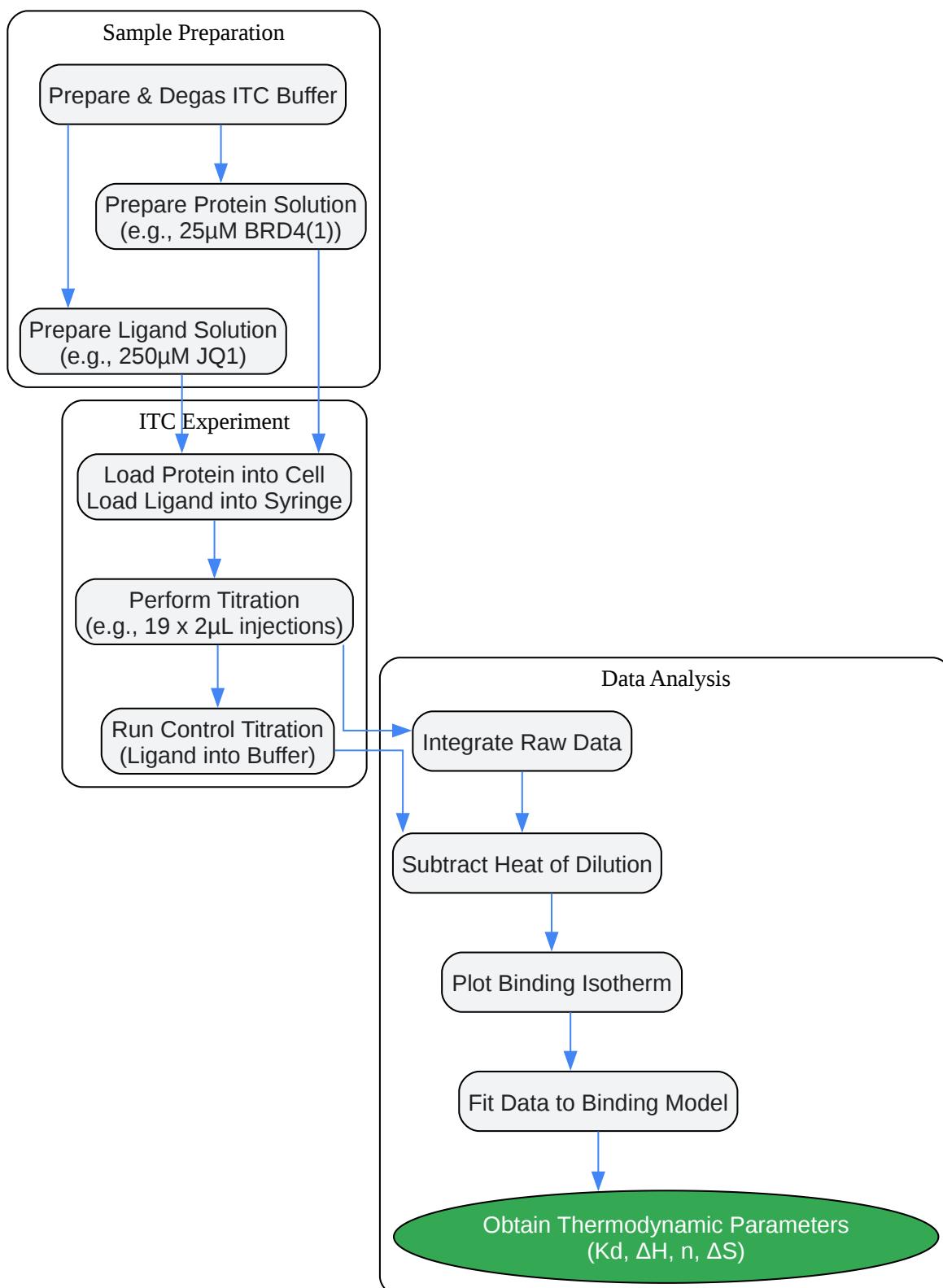
- Prepare a 200-300 μM solution of (+)-JQ1 in the identical, degassed ITC buffer. The ligand concentration should be approximately 10-15 times the protein concentration.
- Ensure the final DMSO concentration is identical in both the protein and ligand solutions.
- Loading the Instrument:
 - Carefully load approximately 200 μL of the BRD4(1) solution into the sample cell, avoiding the introduction of air bubbles.
 - Load approximately 40 μL of the (+)-JQ1 solution into the injection syringe.
- Titration:
 - Perform an initial injection of 0.4 μL to remove any air from the syringe tip and to allow for equilibration.[\[12\]](#)
 - Follow with a series of 19 injections of 2 μL each, with a spacing of 120-150 seconds between injections to allow the signal to return to baseline.[\[12\]](#)
- Control Experiment (Heat of Dilution):
 - To accurately determine the heat of binding, a control experiment measuring the heat of dilution is essential.
 - Titrate the (+)-JQ1 solution from the syringe into the sample cell containing only the ITC buffer (with the same matched DMSO concentration).
 - The data from this control experiment will be subtracted from the main experimental data during analysis.

Data Analysis

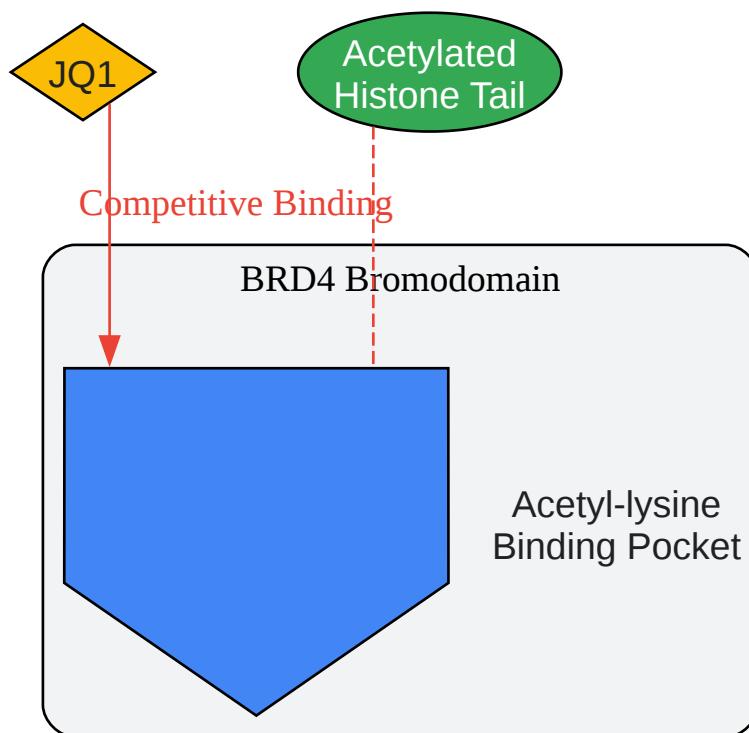
- Integrate the raw ITC data to obtain the heat change for each injection.
- Subtract the heat of dilution for each injection, as determined from the control experiment.

- Plot the corrected heat change per mole of injectant against the molar ratio of JQ1 to BRD4(1).
- Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument (e.g., MicroCal Origin).
- This fitting will yield the thermodynamic parameters: K_a (from which $K_d = 1/K_a$ is calculated), ΔH , and the stoichiometry (n). The change in entropy (ΔS) can be calculated using the equation: $\Delta G = \Delta H - T\Delta S$, where $\Delta G = -RT\ln(K_a)$.

Visualizations

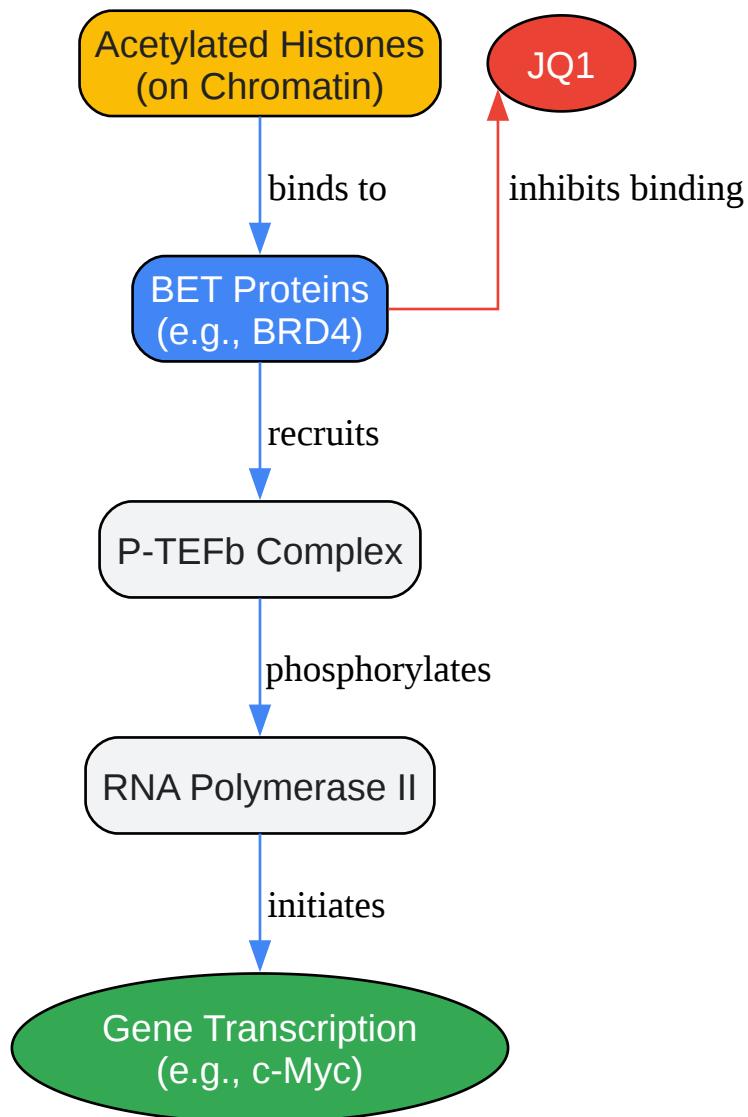
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Caption: Workflow for an Isothermal Titration Calorimetry experiment.



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Caption: Competitive binding of JQ1 to the BRD4 bromodomain.



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Caption: Simplified BET bromodomain signaling pathway.

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